molecular formula C15H13BrN2O2S B4522548 4-{[5-(4-bromophenyl)-2-thienyl]carbonyl}-2-piperazinone

4-{[5-(4-bromophenyl)-2-thienyl]carbonyl}-2-piperazinone

Cat. No.: B4522548
M. Wt: 365.2 g/mol
InChI Key: BYPOJDYRSJFLRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[5-(4-bromophenyl)-2-thienyl]carbonyl}-2-piperazinone is a useful research compound. Its molecular formula is C15H13BrN2O2S and its molecular weight is 365.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 363.98811 g/mol and the complexity rating of the compound is 413. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Organic Synthesis Approaches

A Dieckmann cyclization route has been explored for the synthesis of piperazine-2,5-diones, highlighting the utility of piperazine derivatives in organic synthesis. The process involves the cyclization of substructures containing piperazine units to form piperazine diones, which are key intermediates in the synthesis of complex organic molecules (Aboussafy & Clive, 2012).

Antimicrobial and Antiviral Activities

Piperazine derivatives have shown promising results in antimicrobial and antiviral activities. New urea and thiourea derivatives of piperazine doped with Febuxostat have been synthesized and evaluated for their anti-TMV (Tobacco mosaic virus) and antimicrobial activities, revealing potent antiviral and antimicrobial properties (Reddy et al., 2013).

Biofilm Inhibition

A novel series of bis(pyrazole-benzofuran) hybrids possessing a piperazine linker have been synthesized, showing potent bacterial biofilm and MurB enzyme inhibition. These compounds demonstrate significant potential in combating bacterial resistance and biofilm-associated infections (Mekky & Sanad, 2020).

Anticancer Properties

Research on benzochromene derivatives, incorporating a piperazine moiety, has shown anti-proliferative properties and DNA binding capabilities, particularly against colorectal cancer cell lines. These derivatives induce apoptosis and cell cycle arrest, demonstrating their potential as chemotherapeutic agents (Ahagh et al., 2019).

Catalysis and Material Science

Piperazine-based compounds have also been utilized as catalysts in chemical synthesis. For instance, piperazine-1,4-diium dihydrogen phosphate has been introduced as a highly efficient dicationic Brønsted acidic ionic salt for the synthesis of (thio)barbituric acid derivatives in water, showcasing the role of piperazine derivatives in green chemistry and catalysis (Darvishzad et al., 2019).

Properties

IUPAC Name

4-[5-(4-bromophenyl)thiophene-2-carbonyl]piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrN2O2S/c16-11-3-1-10(2-4-11)12-5-6-13(21-12)15(20)18-8-7-17-14(19)9-18/h1-6H,7-9H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYPOJDYRSJFLRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(=O)N1)C(=O)C2=CC=C(S2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-{[5-(4-bromophenyl)-2-thienyl]carbonyl}-2-piperazinone
Reactant of Route 2
Reactant of Route 2
4-{[5-(4-bromophenyl)-2-thienyl]carbonyl}-2-piperazinone
Reactant of Route 3
Reactant of Route 3
4-{[5-(4-bromophenyl)-2-thienyl]carbonyl}-2-piperazinone
Reactant of Route 4
Reactant of Route 4
4-{[5-(4-bromophenyl)-2-thienyl]carbonyl}-2-piperazinone
Reactant of Route 5
4-{[5-(4-bromophenyl)-2-thienyl]carbonyl}-2-piperazinone
Reactant of Route 6
Reactant of Route 6
4-{[5-(4-bromophenyl)-2-thienyl]carbonyl}-2-piperazinone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.